
Guanidine, N,N'-dibutyl-
Overview
Description
Guanidine, N,N'-dibutyl- is a substituted guanidine derivative where two butyl groups are attached to the terminal nitrogen atoms of the guanidine core. The guanidine moiety (HN=C(NH₂)₂) is highly basic due to resonance stabilization of its protonated form. Substitution with alkyl groups like butyl alters its physicochemical properties, such as solubility, basicity, and biological activity. Such modifications are critical in medicinal chemistry for enhancing pharmacokinetic properties or targeting specific biological pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibutylguanidine can be achieved through several methods. One common approach involves the reaction of butylamine with cyanamide under acidic conditions to form the corresponding guanidine derivative. Another method includes the use of thiourea derivatives as guanidylating agents, where butylamine reacts with N,N’-bis-tert-butoxycarbonylthiourea in the presence of a base like triethylamine and a catalyst such as mercury chloride .
Industrial Production Methods: Industrial production of N,N’-dibutylguanidine typically involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of transition metal catalysts and polymer-supported guanidylation are also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N,N’-dibutylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding guanidinium salts.
Reduction: Reduction reactions can convert it back to the corresponding amine and cyanamide.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Guanidinium salts.
Reduction: Butylamine and cyanamide.
Substitution: Various substituted guanidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block : N,N'-dibutyl-guanidine serves as a fundamental building block in the synthesis of complex organic molecules. Its structural properties facilitate the formation of various derivatives and polymers.
- Catalyst : The compound acts as a catalyst in numerous organic reactions, enhancing reaction rates and selectivity.
Biology
- DNA Binding : Research indicates that N,N'-dibutyl-guanidine can bind to the minor groove of DNA, potentially influencing gene expression and cellular processes.
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases, which are crucial in regulating cellular signaling pathways.
Medicine
- Therapeutic Potential : Ongoing studies are exploring its use in treating diseases characterized by abnormal cell signaling pathways. Its role as a potential therapeutic agent is under investigation due to its interactions with various biological targets.
Industry
- Polymer Production : N,N'-dibutyl-guanidine is utilized in the production of polymers and resins, contributing to the development of materials with enhanced properties.
Biological Activities
The biological activities of Guanidine, N,N'-dibutyl- include:
- Acetylcholine Release Enhancement : It promotes the release of acetylcholine at neuromuscular junctions, which is vital for muscle function.
- Kinase Inhibition : Its potential as a kinase inhibitor may be significant in modulating growth and metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile shows that N,N'-dibutyl-guanidine is rapidly absorbed and distributed throughout the body. Its efficacy can be influenced by environmental factors such as pH levels affecting its ionization state.
Case Studies and Research Findings
Several studies highlight the compound's biological activity:
- A study examining its effects on acetylcholine release demonstrated that it significantly enhances neuromuscular transmission, indicating potential applications in neuromuscular disorders.
- Research on kinase inhibition revealed that N,N'-dibutyl-guanidine could modulate pathways involved in cancer cell proliferation, suggesting therapeutic implications for oncology.
Mechanism of Action
The mechanism of action of N,N’-dibutylguanidine involves its ability to form strong hydrogen bonds and interact with various molecular targets. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes. This makes it useful in treating conditions like muscle weakness and fatigue .
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
Structural and Electronic Effects
- Substituent Influence: Substituents on the guanidine core significantly impact electronic and steric properties. For example: N,N'-Diphenylguanidine (): Aromatic phenyl groups introduce steric bulk and reduce basicity compared to alkyl-substituted derivatives. The phenyl groups also enhance π-π interactions, useful in materials science (e.g., quinacridone derivatives in ). Tetramethylguanidine: Methyl groups are electron-donating, increasing basicity (pKa ~23.3) compared to bulkier substituents like butyl (expected lower pKa due to reduced solvation and steric hindrance) .
Basicity and Reactivity
Basicity is a hallmark of guanidine derivatives, driven by resonance stabilization. Key comparisons include:
- Tetramethylguanidine : pKa = 23.3, making it one of the strongest organic bases. Used as a catalyst in organic synthesis .
- Tris(3-dimethylaminopropyl)guanidine: pKa = ~27.2, demonstrating that electron-rich substituents further enhance basicity .
- N,N'-Dibutylguanidine : Expected to have moderate basicity (~20–22 pKa units) due to the electron-donating butyl groups, though steric effects may limit protonation efficiency. This contrasts with smaller alkyl groups (e.g., methyl) that maximize basicity .
Data Tables
Table 1: Comparative Properties of Guanidine Derivatives
Biological Activity
Guanidine, N,N'-dibutyl- (DBuG) is a derivative of guanidine that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
DBuG is characterized by the molecular formula , featuring two butyl groups attached to the nitrogen atoms in the guanidine structure. Its strong basicity and steric hindrance from the bulky butyl groups make it a unique compound for various applications in chemistry and biology.
DBuG exhibits several mechanisms of action that contribute to its biological activity:
- DNA Binding : DBuG acts as a minor groove binder, which may influence gene expression and cellular processes by stabilizing specific DNA conformations.
- Kinase Inhibition : It has been identified as a kinase inhibitor, potentially affecting signaling pathways involved in cell proliferation and survival.
- Neurotransmitter Modulation : The compound enhances the release of acetylcholine following a nerve impulse, influencing neuromuscular transmission. Additionally, it can modulate the activity of sigma receptors implicated in various neurological conditions .
Biological Activities
Research indicates that DBuG exhibits several notable biological activities:
Case Studies and Research Findings
Several studies have investigated the biological activity of DBuG:
- Sigma Receptor Binding Studies : Research demonstrated that DBuG competes effectively with known sigma ligands for binding sites in brain tissues, suggesting its potential role in modulating psychiatric conditions .
- In Vitro Studies on Antimicrobial Activity : Preliminary studies indicated that DBuG may disrupt bacterial membranes, contributing to its antimicrobial properties. However, comprehensive data on its effectiveness against specific strains are still needed .
- Neuropharmacological Assessments : In animal models, DBuG exhibited significant effects on behavior indicative of its potential as a treatment for anxiety and depression. These findings warrant further exploration into its therapeutic applications .
Data Summary
The following table summarizes key findings related to the biological activity of DBuG:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N,N'-dibutylguanidine, and how can reaction conditions be optimized for high purity?
- Methodological Answer : A robust approach involves reacting primary amines with guanylating agents. For example, bis(tert-butoxycarbonyl)thiopseudourea (Boc-protected) can be used with dibutylamine in tetrahydrofuran (THF) under mild stirring (40 h, room temperature). Post-reaction, filtration and solvent evaporation yield the crude product, which is purified via recrystallization or column chromatography. Optimization includes adjusting stoichiometry (e.g., 1:5 amine-to-reagent ratio), solvent polarity, and reaction time. Structural confirmation is achieved via ¹H NMR (e.g., characteristic guanidine proton signals at δ 7.5–8.5 ppm) and mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of N,N'-dibutylguanidine?
- Methodological Answer :
- ¹H NMR : Identifies proton environments, such as N-H resonances and butyl chain integration.
- ¹³C NMR : Confirms carbon backbone, including guanidine carbons (δ 150–160 ppm) and alkyl chain carbons.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₉H₂₁N₃).
- FT-IR : Detects N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1650 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Q. What safety protocols are essential when handling N,N'-dibutylguanidine derivatives in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Waste Disposal : Segregate chemical waste and consult certified disposal services for guanidine derivatives.
- Emergency Measures : Immediate rinsing with water for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How does solvent selection influence the efficiency of guanidine-based metal extraction processes, as observed in structurally analogous compounds?
- Methodological Answer : Solvent polarity and pH critically impact extraction. For example, N,N'-bis(tridecyl)guanidine in non-polar solvents (e.g., toluene) achieves >90% gold extraction at pH 10–12 due to enhanced ligand-metal complex stability. In contrast, polar solvents (e.g., ethanol) reduce efficiency by competing for coordination sites. Systematic testing via batch experiments with varying pH, solvent dielectric constants, and guanidine concentrations is recommended.
Table 1 : Metal Extraction Efficiency of Guanidine Derivatives (Adapted from )
Guanidine Derivative | Solvent | pH | Au Extraction (%) | Ag Extraction (%) |
---|---|---|---|---|
N,N'-bis(tridecyl) | Toluene | 10 | 100 | 95 |
N,N'-bis(2-ethylhexyl) | Hexane | 12 | 95 | 76 |
Q. How can computational methods (e.g., DFT) elucidate the reactivity of guanidine derivatives in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity and activation energies. For instance, isoindole-containing guanidines exhibit diene behavior in Diels-Alder reactions, with DFT simulations revealing transition-state geometries and charge distribution. Experimental validation involves synthesizing derivatives with varying substituents (e.g., electron-withdrawing groups) and comparing reaction rates .
Q. What systematic approaches resolve yield discrepancies in guanidine-mediated reactions?
- Methodological Answer :
- Variable Screening : Test reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE).
- Purity Analysis : Check starting materials via HPLC or GC-MS to rule out impurities.
- Cross-Validation : Compare results with literature protocols (e.g., Boc-protection strategies or cycloaddition conditions ).
- Contradiction Analysis : Use control experiments to isolate variables (e.g., atmospheric moisture effects on guanidine stability) .
Q. Data Contradiction and Analysis
Q. How should researchers address conflicting data in guanidine-catalyzed asymmetric synthesis?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under identical conditions.
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric excess.
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify intermediate phases.
- Collaborative Review : Share raw data with peers to identify overlooked variables (e.g., trace metal contaminants) .
Q. Methodological Resources
Properties
IUPAC Name |
1,2-dibutylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEJAEDEMWCUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563856 | |
Record name | N,N''-Dibutylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34331-58-3, 57028-96-3 | |
Record name | N,N''-Dibutylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | poly(hexamethyleneguanide) hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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